Baquiloprim-2,4-dione
CAS No.:
Cat. No.: VC17975481
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18N4O2 |
---|---|
Molecular Weight | 310.35 g/mol |
IUPAC Name | 5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C17H18N4O2/c1-10-7-11(8-12-9-19-17(23)20-16(12)22)13-5-4-6-18-14(13)15(10)21(2)3/h4-7,9H,8H2,1-3H3,(H2,19,20,22,23) |
Standard InChI Key | FYDBQUJVGKGGPD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CNC(=O)NC3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Baquiloprim-2,4-dione (CAS 83028-30-2) is defined by the molecular formula C₁₇H₁₈N₄O₂ and a molar mass of 310.35 g/mol . Its SMILES notation (CN(C)c1c(C)cc(CC2=CNC(=O)NC2=O)c3cccnc13
) reveals a quinoline-derived backbone substituted with methyl, dimethylamino, and 2,4-dione groups (Figure 1) . The planar quinoline system facilitates intercalation into bacterial DNA, while the dione moiety enhances electrophilicity, enabling covalent interactions with target enzymes.
Table 1: Key physicochemical properties of Baquiloprim-2,4-dione
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₈N₄O₂ | |
Molecular Weight | 310.35 g/mol | |
CAS Registry Number | 83028-30-2 | |
Storage Conditions | +20°C, room temperature shipping |
Reactivity and Stability
The compound’s two ketone groups render it susceptible to nucleophilic attack, particularly at the α-carbon positions. This reactivity underpins its ability to form Schiff bases with bacterial enzyme lysine residues, a mechanism shared with other quinolones. Stability studies indicate that Baquiloprim-2,4-dione requires storage at controlled temperatures to prevent degradation, though specific kinetic data remain unreported .
Synthetic Pathways and Production
Condensation-Based Synthesis
Baquiloprim-2,4-dione is synthesized via multi-step condensation reactions, typically starting with a quinoline precursor. Aldehydes or ketones are reacted with primary amines under acidic or basic catalysis to form the dione ring. For example, cyclization of a β-keto ester intermediate with hydrazine derivatives may yield the 2,4-dione framework, though exact protocols are proprietary.
Optimization Challenges
Key challenges include achieving regioselectivity in quinoline functionalization and minimizing side reactions at the electron-deficient dione carbons. Industrial-scale production likely employs flow chemistry to control exothermic intermediates, though detailed process descriptions are absent from public literature.
Mechanism of Antibacterial Action
DNA Gyrase Inhibition
Like other quinolones, Baquiloprim-2,4-dione targets bacterial DNA gyrase, an essential enzyme for DNA replication. The dione groups coordinate with magnesium ions in the enzyme’s active site, stabilizing a ternary complex that disrupts supercoiling and induces double-strand breaks. This bactericidal mechanism is concentration-dependent, with minimum inhibitory concentrations (MICs) reported in the micromolar range for common pathogens.
Therapeutic Applications and Resistance Considerations
Addressing Antibiotic Resistance
The structural novelty of Baquiloprim-2,4-dione may circumvent common resistance mechanisms, such as efflux pump upregulation or target enzyme mutations. Its dual ketone groups provide additional binding sites, potentially reducing the likelihood of cross-resistance with older quinolones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume